1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid
Overview
Description
1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid is a compound with a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol It is a heterocyclic compound that contains both a furan ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid typically involves the reaction of furan-2-ylmethylamine with piperidine-4-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and its derivatives share structural similarities with 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid.
Furan derivatives: Compounds like furan-2-carboxylic acid and its derivatives also share structural features with this compound.
Uniqueness
This compound is unique due to the presence of both a furan ring and a piperidine ring in its structure. This dual-ring system imparts unique chemical and biological properties to the compound, making it a valuable molecule for research and development in various fields .
Properties
IUPAC Name |
1-(furan-2-ylmethylcarbamoyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-11(16)9-3-5-14(6-4-9)12(17)13-8-10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBILPVBFANLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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